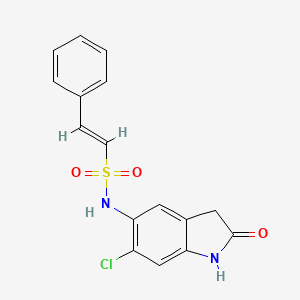

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c17-13-10-14-12(9-16(20)18-14)8-15(13)19-23(21,22)7-6-11-4-2-1-3-5-11/h1-8,10,19H,9H2,(H,18,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTVYMSQHGJVTL-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

Chlorination: The indole derivative is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Phenylethenesulfonamide Moiety: The phenylethenesulfonamide group is introduced through a reaction between the chlorinated indole and a sulfonamide derivative, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Catalysts and advanced purification techniques are often employed to enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the reduction of the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

Oxidation Products: Sulfone derivatives.

Reduction Products: Reduced sulfonamide derivatives.

Substitution Products: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways .

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Cancer Therapy

Due to its ability to target cancer cells selectively, this compound is being investigated as a candidate for cancer therapy. Its structural features allow for modifications that can enhance potency and selectivity towards tumor cells while minimizing toxicity to normal cells.

Antimicrobial Agents

Given the rising issue of antibiotic resistance, this compound's antimicrobial properties position it as a promising candidate for the development of new antibiotics. Researchers are exploring derivatives that could improve efficacy and reduce resistance development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in MCF-7 breast cancer cells with IC50 values indicating potent activity. |

| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to standard antibiotics. |

| Study C | Mechanistic Insights | Investigated the molecular pathways affected by the compound, revealing inhibition of key signaling pathways involved in cell survival and proliferation. |

Wirkmechanismus

The mechanism of action of (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Indole vs. Phthalimide Derivatives

The target compound’s 6-chloro-2-oxoindole core differentiates it from 3-chloro-N-phenyl-phthalimide (), which has a phthalimide ring system. The indole scaffold is a bioisostere for aromatic heterocycles in drug design, offering hydrogen-bonding capabilities via its NH group, whereas phthalimides are rigid, planar structures often used in polymer synthesis (e.g., polyimides) .

Sulfonamide Linkage Variations

Compared to (E)-N-(4-chlorophenyl)-2-phenylethenesulfonamide (6b) (), the target compound replaces the 4-chlorophenyl group with a 6-chloroindole moiety. This substitution introduces steric and electronic differences: the indole’s fused bicyclic system may enhance binding affinity in biological targets, while the 4-chlorophenyl analog’s simpler structure could improve synthetic accessibility (49% yield reported for 6b) .

Spectroscopic Data

While the target compound’s spectral data are unavailable, 6b () provides a benchmark:

- 1H NMR : Signals at δ 6.57 (NH), 6.79–7.52 (aromatic and ethene protons).

- HRMS: [M + H]+ at m/z 294.0301 (C14H12ClNO2S). The indole core in the target compound would introduce distinct deshielding effects, particularly for protons near the oxo and chloro groups .

Comparison with Pyrimidine-Based Sulfonamides

N-[6-methoxy-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)-pyrimidin-4-yl]-2-phenylethenesulfonamide () is a dysuria therapeutic with a pyrimidine core. The target compound’s indole system may offer improved metabolic stability or target selectivity due to its larger π-system and hydrogen-bonding capacity .

Structure-Activity Relationships (SAR)

- Chloro Substituent Position : The 6-chloro group on the indole (target) vs. 4-chloro on phenyl (6b) may alter hydrophobic interactions in binding pockets.

- Ethene Configuration : The (E)-isomer’s rigidity, as seen in 6b, is often crucial for maintaining activity in sulfonamide derivatives .

Biologische Aktivität

(E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1147715-85-2

- Molecular Weight : 348.8 g/mol

- Molecular Formula : C17H16ClN3O2S

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloroindole derivatives with sulfonamide compounds under controlled conditions. The process may include various steps such as condensation reactions and purification techniques to obtain the desired product in high yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on enzymes involved in cancer metabolism or microbial resistance, making it a candidate for further pharmacological studies .

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound showed promising results against breast cancer cell lines, indicating that structural modifications can enhance bioactivity .

- Antimicrobial Research : A recent investigation into various indole derivatives found that certain modifications increased efficacy against resistant bacterial strains, suggesting a potential application for this compound .

Q & A

Basic: What synthetic strategies are optimal for preparing (E)-N-(6-chloro-2-oxo-1,3-dihydroindol-5-yl)-2-phenylethenesulfonamide?

Answer:

The compound can be synthesized via condensation of (E)-2-phenylethenesulfonyl chloride with a substituted indole amine (e.g., 6-chloro-2-oxo-1,3-dihydroindol-5-amine). Key steps include:

- Sulfonamide formation : React sulfonyl chloride with the amine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine) at room temperature .

- Stereochemical control : Maintain the (E)-configuration by avoiding prolonged heating, as isomerization may occur during purification.

- Yield optimization : Use stoichiometric ratios (1:1.2 sulfonyl chloride:amine) and monitor reaction completion via TLC or LC-MS. Typical yields range from 49–83% for analogous sulfonamides .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : Confirm the (E)-configuration via vicinal coupling constants (J = 15–16 Hz for trans olefinic protons) and verify indole NH/amide protons in DMSO-d₆ or CDCl₃ .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error (e.g., [M+H]+ for C₁₆H₁₂ClN₂O₃S requires m/z 347.0352) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using SHELX programs for small-molecule refinement .

Advanced: How can conflicting biological activity data for this compound be resolved in antimicrobial studies?

Answer:

Data discrepancies often arise from assay conditions or impurity profiles. To address this:

- Reproducibility checks : Repeat assays with independently synthesized batches and standardized protocols (e.g., CLSI guidelines for MIC determination) .

- Impurity profiling : Use HPLC (>95% purity) to rule out side products (e.g., Z-isomer or unreacted sulfonyl chloride) .

- Mechanistic validation : Pair phenotypic assays with target-specific studies (e.g., β-glucuronidase inhibition assays for virulence factor analysis, as in analogous sulfonamides) .

Advanced: What computational methods are recommended for predicting the compound’s target interactions?

Answer:

Combine docking and dynamics simulations:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against candidate targets (e.g., bacterial enzymes or kinases). Prioritize binding poses with sulfonamide-O···active site interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD, hydrogen bonding, and free energy (MM-PBSA) .

- Experimental cross-validation : Compare predictions with SPR or ITC binding assays for high-priority targets.

Basic: What are standard protocols for evaluating this compound’s solubility and stability?

Answer:

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and simulated gastric fluid. Quantify via UV-Vis at λ_max (~260–300 nm for conjugated systems) .

- Stability : Incubate at 25°C/60% RH and 40°C/75% RH for 14 days. Monitor degradation via HPLC and identify byproducts using LC-MS/MS .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this sulfonamide?

Answer:

Design a focused library with variations in:

- Indole substituents : Replace 6-Cl with electron-withdrawing (NO₂) or donating (OMe) groups to modulate electronic effects.

- Olefin geometry : Synthesize Z-isomer and compare bioactivity .

- Sulfonamide linker : Introduce methylene spacers or cyclic constraints (e.g., tetrahydroisoquinoline) to alter conformation.

Evaluate SAR using multivariate analysis (e.g., PCA) correlating physicochemical properties (LogP, PSA) with activity .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity screening : Perform Ames test for mutagenicity and acute toxicity in zebrafish embryos (LC₅₀ determination) .

- Lab handling : Use PPE (gloves, goggles) due to potential sulfonamide sensitization. Work in a fume hood to avoid inhalation of fine powders .

Advanced: How can researchers address low bioavailability in preclinical models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.